Bis(2-nitrophenyl)sulfone
CAS No.: 14665-52-2
Cat. No.: VC21079046
Molecular Formula: C12H8N2O6S
Molecular Weight: 308.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14665-52-2 |
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Molecular Formula | C12H8N2O6S |
Molecular Weight | 308.27 g/mol |
IUPAC Name | 1-nitro-2-(2-nitrophenyl)sulfonylbenzene |
Standard InChI | InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H |
Standard InChI Key | IHZVFZOUXUNSPQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Bis(2-nitrophenyl)sulfone, also known as 1,1'-sulfonylbis[2-nitrobenzene] or 2,2'-dinitrodiphenyl sulfone, is a sulfone derivative characterized by the presence of two nitro groups at the ortho positions of two phenyl rings connected by a sulfone (SO₂) group. The compound's key identifying information is summarized in Table 1.
Table 1: Chemical Identity of Bis(2-nitrophenyl)sulfone
Parameter | Value |
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CAS Registry Number | 14665-52-2 |
Molecular Formula | C₁₂H₈N₂O₆S |
Molecular Weight | 308.27 g/mol |
IUPAC Name | 1-nitro-2-(2-nitrophenyl)sulfonylbenzene |
Standard InChIKey | IHZVFZOUXUNSPQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)N+[O-])S(=O)(=O)C2=CC=CC=C2N+[O-] |
Synonyms | Bis(o-nitrophenyl) Sulfone; 2,2'-Dinitrodiphenyl Sulfone; NSC 633001 |
The structural configuration of bis(2-nitrophenyl)sulfone features two nitrophenyl moieties linked by a tetrahedral sulfone group. The ortho-positioned nitro groups impart distinctive electronic properties to the molecule, influencing its reactivity and applications in various chemical processes .
Physicochemical Properties
The physicochemical properties of bis(2-nitrophenyl)sulfone significantly influence its behavior in chemical reactions and its applications. These properties are summarized in Table 2.
Table 2: Physicochemical Properties of Bis(2-nitrophenyl)sulfone
Property | Value/Description |
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Physical State | Solid |
Appearance | Light yellow crystalline powder |
Solubility in Water | 0.8 μg/mL (poorly soluble) |
Solubility in Organic Solvents | Soluble in DMSO, dichloromethane, and other organic solvents |
Melting Point | Data not provided in available sources |
pKa | Data not provided in available sources |
Stability | Moisture sensitive; stable under normal laboratory conditions |
The electron-withdrawing nitro groups in the ortho positions confer specific electronic characteristics to the molecule, making it particularly useful in material science and organic synthesis applications. The poor water solubility suggests hydrophobic character, which is consistent with its organic sulfone structure .
Synthesis Methods
Several synthetic routes have been developed for the preparation of bis(2-nitrophenyl)sulfone. These methods typically involve the formation of sulfone bonds between appropriately substituted nitrophenyl precursors.
Oxidation of Corresponding Sulfides
One common approach involves the oxidation of bis(2-nitrophenyl)sulfide using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or oxone (potassium peroxymonosulfate). This method is particularly useful for laboratory-scale synthesis .
Direct Sulfonation of Nitrobenzene Derivatives
Another synthetic pathway involves the direct sulfonation of nitrobenzene derivatives. This approach typically employs sulfonating agents and proceeds through electrophilic aromatic substitution mechanisms.
Palladium-Catalyzed Coupling Reactions
Recent advances in synthesis methodology include palladium-catalyzed coupling reactions that can form the sulfone bridge between two nitrophenyl moieties. These methods offer advantages in terms of selectivity and yield, particularly for substituted variants .
The synthesis of bis(2-nitrophenyl)sulfone can also be achieved through metal-catalyzed reactions using SO₂ surrogates such as DABSO (DABCO-bis(sulfurdioxide)) or inorganic sulfites (Na₂S₂O₅), which have emerged as powerful strategies for directly introducing the SO₂ group into organic frameworks .
Applications and Research Significance
Bis(2-nitrophenyl)sulfone has found numerous applications across different scientific disciplines, highlighting its versatility as a chemical entity.
Organic Synthesis
In organic synthesis, bis(2-nitrophenyl)sulfone serves as a valuable precursor and intermediate. The electron-withdrawing nitro groups at the ortho positions make it particularly useful for specific transformation reactions.
Pharmaceutical Development
This compound plays a significant role in pharmaceutical research and development:
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Used as an impurity standard in the quality control of pharmaceutical products, particularly those related to Dapsone
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Employed in Abbreviated New Drug Application (ANDA) filings to the FDA
Material Science Applications
In material science, bis(2-nitrophenyl)sulfone contributes to the development of specialty materials with enhanced properties:
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Used in the synthesis of polymers with high thermal and chemical resistance
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Contributes to materials requiring specific electronic properties
Analytical Chemistry
The compound also serves important functions in analytical chemistry, where it is used as a reagent for detecting and quantifying other chemical substances .
Hazard Type | Classification/Information |
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Skin Corrosion/Irritation | Category 2 (H315) |
Serious Eye Damage/Irritation | Category 2 (H319) |
Respiratory Irritation | May cause respiratory system irritation |
Carcinogenicity | No data available; not classified as carcinogenic |
Reproductive Toxicity | No data available |
Environmental Hazards | Information not conclusively established in available sources |
Standard laboratory safety practices should be observed when handling this compound, including:
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Use of appropriate personal protective equipment (gloves, lab coat, safety glasses)
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Handling in well-ventilated areas
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Avoiding contact with skin, eyes, and respiratory tract
The compound is moisture-sensitive and should be stored in a cool, dry place away from incompatible materials.
Structural Analogs and Comparative Properties
Bis(2-nitrophenyl)sulfone belongs to a family of nitrophenyl sulfones, each with distinctive properties based on the position of the nitro groups. Understanding these structural relationships provides valuable insights into structure-activity relationships.
Positional Isomers
The most common structural analogs of bis(2-nitrophenyl)sulfone are:
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Bis(3-nitrophenyl)sulfone (meta isomer): This isomer features nitro groups at the meta positions of both phenyl rings. Crystallographic studies reveal that the dihedral angle between the two symmetry-related benzene rings is 40.10° in this isomer .
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Bis(4-nitrophenyl)sulfone (para isomer): With nitro groups at the para positions, this isomer shows different physical and chemical properties compared to the ortho variant .
The position of the nitro groups significantly influences the electronic distribution, reactivity, and physical properties of these isomers. The ortho-positioned nitro groups in bis(2-nitrophenyl)sulfone create unique steric and electronic effects that distinguish it from its meta and para analogs.
Substituted Derivatives
Various substituted derivatives of bis(2-nitrophenyl)sulfone have been synthesized and studied:
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Fluorinated derivatives: Compounds such as bis(4-fluoro-3-nitrophenyl)sulfone combine the electronic effects of both fluoro and nitro substituents
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Mixed phenyl derivatives: 2-Nitrophenyl phenyl sulfone represents a hybrid structure with only one nitro-substituted phenyl ring
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Amino-nitro derivatives: Compounds like bis(4-amino-3-nitrophenyl)sulfone exhibit different reactivity patterns due to the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups
Recent Research and Future Directions
Recent scientific investigations have highlighted the importance of sulfone derivatives, including bis(2-nitrophenyl)sulfone, in various research areas.
Synthetic Applications
Current research focuses on developing more efficient synthetic routes for bis(2-nitrophenyl)sulfone and its derivatives. Metal-catalyzed reactions using palladium and copper catalysts have emerged as promising approaches for constructing sulfone frameworks with high selectivity .
Material Science Innovations
In material science, bis(2-nitrophenyl)sulfone and related compounds are being explored for their potential in developing new polyether sulfones. These materials show enhanced thermal stability and chemical resistance, making them suitable for specialized applications .
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